molecular formula C11H13N3O B5617667 N,N,2-trimethyl-1H-benzimidazole-1-carboxamide

N,N,2-trimethyl-1H-benzimidazole-1-carboxamide

Cat. No. B5617667
M. Wt: 203.24 g/mol
InChI Key: FVRULHPHNJMRAQ-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-1H-benzimidazole-1-carboxamide belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Synthesis Analysis

  • Synthesis of Benzimidazole Derivatives: A novel series of benzimidazole derivatives, including carboxamide variants, was synthesized using direct condensation/cyclization reactions. This involved the reaction of adamantane carboxylic acid with diamino benzoates in specific conditions, followed by conversion to carboxamide derivatives (Soselia et al., 2020).

Molecular Structure Analysis

  • Density Functional Theory (DFT) Calculations: DFT calculations were utilized to rationalize the antioxidative capacities of benzimidazole-2-carboxamide derivatives, shedding light on the molecular structure and its impact on activity (Cindrić et al., 2019).

Chemical Reactions and Properties

  • Chemical Reactions: Benzimidazole derivatives undergo various chemical reactions, leading to the formation of carboxamide and carbohydrazide derivatives. These reactions often involve coupling with different aromatic and heterocycle amines (Soselia et al., 2020).

Physical Properties Analysis

  • Characterization Techniques: The physical properties of benzimidazole derivatives are characterized using techniques like nuclear magnetic resonance (NMR) and mass spectroscopy, which are essential for confirming the structures of synthesized compounds (Sindhe et al., 2016).

properties

IUPAC Name

N,N,2-trimethylbenzimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-12-9-6-4-5-7-10(9)14(8)11(15)13(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRULHPHNJMRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethyl-1H-benzimidazole-1-carboxamide

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